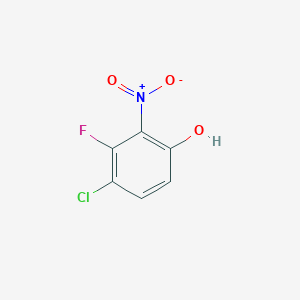
4-Chloro-3-fluoro-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-2-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3. It is a derivative of phenol, featuring a chlorine atom at the 4th position, a fluorine atom at the 3rd position, and a nitro group at the 2nd position on the benzene ring. This compound is known for its unique chemical properties and diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoro-2-nitrophenol can be synthesized through various synthetic routes. One common method involves the nitration of 4-chloro-3-fluorophenol using nitric acid and sulfuric acid under controlled temperature conditions. Another approach is the halogenation of 2-nitrophenol followed by selective fluorination and chlorination steps.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of strong acids and halogenating agents. The process requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoro-2-nitrophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.
Substitution: Halogenation reactions can be performed using halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-chloro-3-fluoro-2-nitrobenzoic acid.
Reduction: Production of 4-chloro-3-fluoro-2-aminophenol.
Substitution: Introduction of additional halogen atoms or other substituents on the benzene ring.
Scientific Research Applications
4-Chloro-3-fluoro-2-nitrophenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
4-Chloro-3-fluoro-2-nitrophenol is similar to other halogenated nitrophenols, such as 4-fluoro-2-nitrophenol and 4-chloro-2-nitrophenol. its unique combination of chlorine and fluorine atoms imparts distinct chemical and physical properties, making it particularly useful in certain applications.
Comparison with Similar Compounds
4-Fluoro-2-nitrophenol
4-Chloro-2-nitrophenol
2-Nitrophenol
4-Bromo-2-nitrophenol
Properties
IUPAC Name |
4-chloro-3-fluoro-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTVTSNSMPCNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B8123131.png)
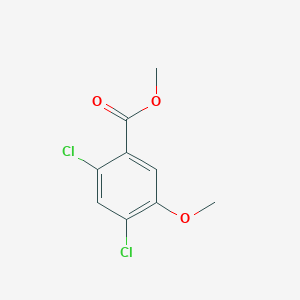
![(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B8123149.png)
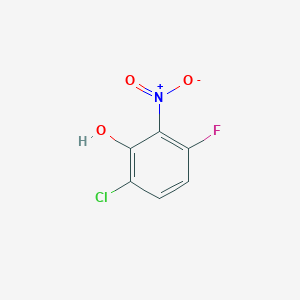
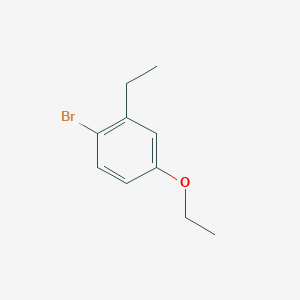
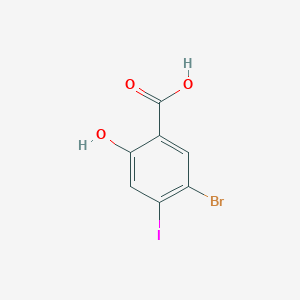

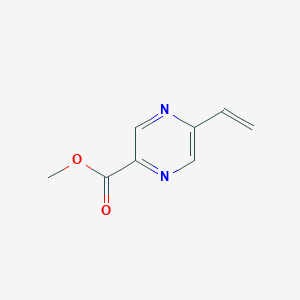
![5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide](/img/structure/B8123184.png)
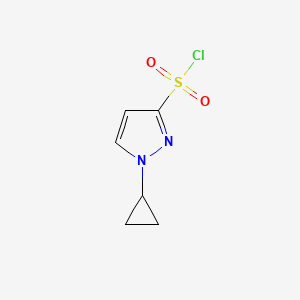
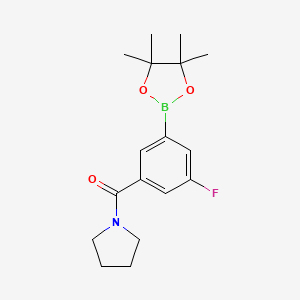
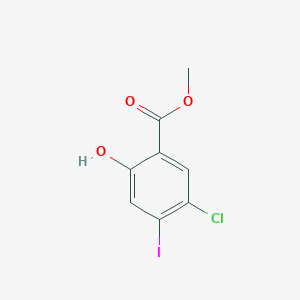
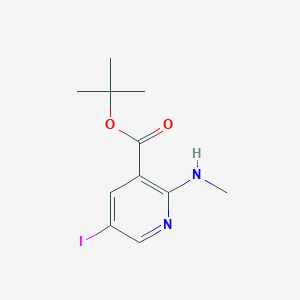
amine](/img/structure/B8123218.png)
